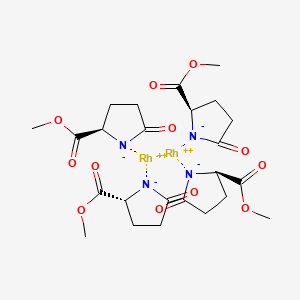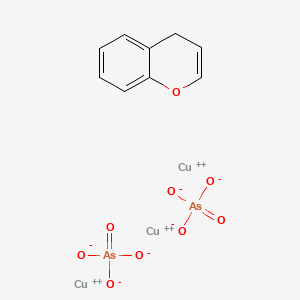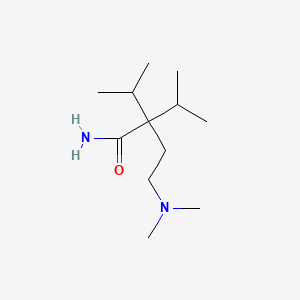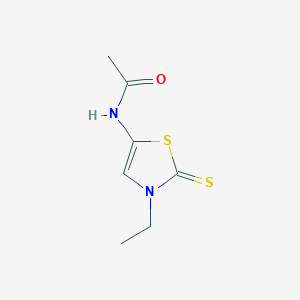
methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+) is a complex compound that combines an organic molecule with a metal ion The organic part, methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate, is a derivative of pyrrolidine, a five-membered nitrogen-containing ring The rhodium(2+) ion is a transition metal ion known for its catalytic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate typically involves the reaction of a suitable pyrrolidine derivative with methyl chloroformate under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the pyrrolidine ring attacks the carbonyl carbon of the methyl chloroformate, leading to the formation of the ester linkage.
For the incorporation of the rhodium(2+) ion, the organic ligand is typically reacted with a rhodium salt, such as rhodium(III) chloride, in the presence of a reducing agent. The reduction of rhodium(III) to rhodium(II) can be achieved using various reducing agents, including hydrogen gas or sodium borohydride, under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+) can undergo various chemical reactions, including:
Oxidation: The rhodium(2+) ion can be oxidized to rhodium(3+) under suitable conditions.
Reduction: The compound can be reduced back to its original state if oxidized.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the rhodium(2+) ion would yield rhodium(3+) complexes, while nucleophilic substitution of the ester group could produce various amides or alcohol derivatives.
Aplicaciones Científicas De Investigación
Methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+) has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and hydroformylation.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential as a therapeutic agent is being explored, particularly in the context of cancer treatment, where rhodium complexes have shown promise as anticancer agents.
Industry: The compound’s catalytic properties are utilized in industrial processes for the synthesis of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+) exerts its effects involves the coordination of the rhodium ion with various substrates. The rhodium ion can facilitate the activation of molecular hydrogen, enabling hydrogenation reactions. In biological systems, the compound may interact with proteins and nucleic acids, potentially disrupting their normal function and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate;platinum(2+): Similar in structure but with a platinum ion instead of rhodium. Platinum complexes are well-known for their use in chemotherapy.
Methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate;palladium(2+): Contains palladium, another transition metal with catalytic properties.
Uniqueness
Methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+) is unique due to the specific catalytic properties of rhodium, which can facilitate a range of chemical transformations with high efficiency and selectivity
Propiedades
Fórmula molecular |
C24H32N4O12Rh2 |
|---|---|
Peso molecular |
774.3 g/mol |
Nombre IUPAC |
methyl (2R)-5-oxopyrrolidin-1-ide-2-carboxylate;rhodium(2+) |
InChI |
InChI=1S/4C6H9NO3.2Rh/c4*1-10-6(9)4-2-3-5(8)7-4;;/h4*4H,2-3H2,1H3,(H,7,8);;/q;;;;2*+2/p-4/t4*4-;;/m1111../s1 |
Clave InChI |
BJHLPXCDLYHGIN-WTODAKLXSA-J |
SMILES isomérico |
COC(=O)[C@H]1CCC(=O)[N-]1.COC(=O)[C@H]1CCC(=O)[N-]1.COC(=O)[C@H]1CCC(=O)[N-]1.COC(=O)[C@H]1CCC(=O)[N-]1.[Rh+2].[Rh+2] |
SMILES canónico |
COC(=O)C1CCC(=O)[N-]1.COC(=O)C1CCC(=O)[N-]1.COC(=O)C1CCC(=O)[N-]1.COC(=O)C1CCC(=O)[N-]1.[Rh+2].[Rh+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4S,4'S)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[4,5-dihydro-4-(phenylmethyl)oxazole]](/img/structure/B13822814.png)

![6-Oxaspiro[4.5]dec-7-EN-9-one](/img/structure/B13822818.png)
![(2R)-N-[2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-pentylpyrrolidine-2-carboxamide](/img/structure/B13822831.png)


![3,4,5-trimethoxy-N-{[4-(piperidin-1-ylmethyl)phenyl]carbamothioyl}benzamide](/img/structure/B13822848.png)
![N'-{(1E)-1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-1,3-benzodioxole-5-carbohydrazide](/img/structure/B13822850.png)
![N'~1~,N'~7~-bis{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}heptanedihydrazide](/img/structure/B13822852.png)

![(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[4-(4-propan-2-ylpiperazin-1-yl)phenyl]borinic acid](/img/structure/B13822861.png)
![(4E)-2-(3-chlorophenyl)-5-methyl-4-[(pyridin-2-ylamino)methylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B13822862.png)


